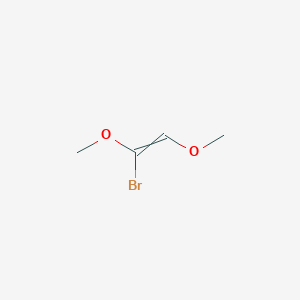
1-Bromo-1,2-dimethoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,2-dimethoxyethene is an organic compound with the molecular formula C4H7BrO2 It is a derivative of ethene, where one hydrogen atom is replaced by a bromine atom and two hydrogen atoms are replaced by methoxy groups
Méthodes De Préparation
1-Bromo-1,2-dimethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethoxyethene with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the ethene derivative. Industrial production methods may involve large-scale bromination processes using specialized equipment to handle the reactive bromine gas safely.
Analyse Des Réactions Chimiques
1-Bromo-1,2-dimethoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,2-dimethoxyethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as 1,2-dimethoxyacetaldehyde.
Reduction Reactions: Reduction of this compound can yield 1,2-dimethoxyethane. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-1,2-dimethoxyethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-1,2-dimethoxyethene exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic addition reactions, where it forms bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved in these reactions depend on the specific conditions and the presence of other reactive species.
Comparaison Avec Des Composés Similaires
1-Bromo-1,2-dimethoxyethene can be compared with other similar compounds such as:
1,2-Dimethoxyethane: This compound lacks the bromine atom and is used as a solvent in various chemical reactions.
1-Bromo-2,2-dimethoxyethane: Similar to this compound but with a different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-1,1-dimethoxyethane: Another brominated derivative with distinct reactivity due to the position of the bromine atom
Propriétés
Numéro CAS |
75144-28-4 |
|---|---|
Formule moléculaire |
C4H7BrO2 |
Poids moléculaire |
167.00 g/mol |
Nom IUPAC |
1-bromo-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H7BrO2/c1-6-3-4(5)7-2/h3H,1-2H3 |
Clé InChI |
CNQFAWVHKQTATO-UHFFFAOYSA-N |
SMILES canonique |
COC=C(OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


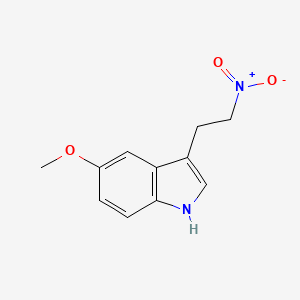
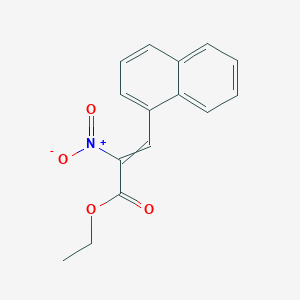
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
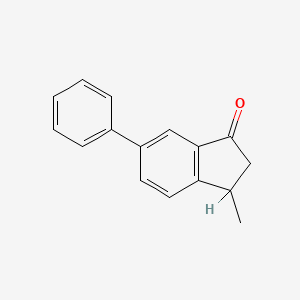
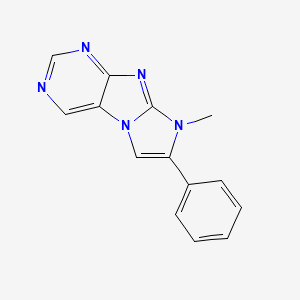


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
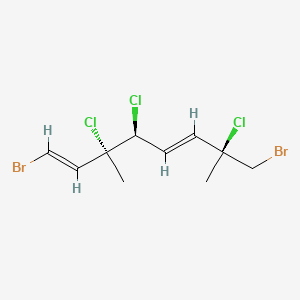
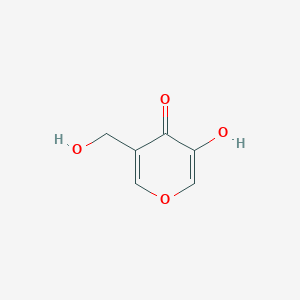

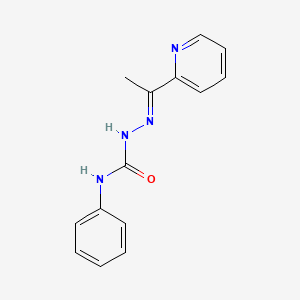
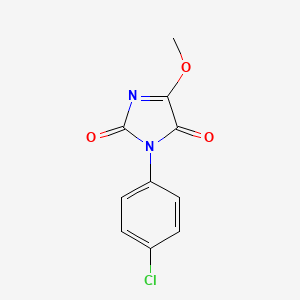
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
